molecular formula C10H16ClN B13401388 1-(2-Methylphenyl)propan-1-amine;hydrochloride

1-(2-Methylphenyl)propan-1-amine;hydrochloride

Cat. No.: B13401388
M. Wt: 185.69 g/mol
InChI Key: ZRFSFSDKCOAXNJ-UHFFFAOYSA-N
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Description

Key Milestones in Phenethylamine Research

Table 1: Historical Developments in Substituted Phenethylamine Research

Year Discovery/Advancement Significance Source
1919 Synthesis of mescaline First isolated psychedelic phenethylamine
1960s Exploration of amphetamine analogs Development of MDMA and DOM as research tools
1991 Publication of PiHKAL Cataloged synthesis and effects of 179 phenethylamines

While 1-(2-methylphenyl)propan-1-amine hydrochloride itself has not been prominently featured in major studies, its structural kinship to compounds like 2C-B (2,5-dimethoxy-4-bromophenethylamine) underscores the broader investigative trend of modifying aromatic and sidechain groups to modulate receptor affinity. The 2-methylphenyl substitution in this compound likely emerged from efforts to balance lipophilicity and steric effects, optimizing blood-brain barrier penetration without the stimulant properties associated with alpha-methyl groups.

Properties

IUPAC Name

1-(2-methylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFSFSDKCOAXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Compounds

One common method involves the reduction of corresponding nitro compounds. This process typically uses reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon or platinum oxide. The reaction is carried out in a solvent like ethanol or methanol under pressure.

Alkylation of Aniline Derivatives

Another method involves the alkylation of aniline derivatives. This can be achieved by reacting aniline with a suitable alkyl halide in the presence of a base. The resulting compound can then be reduced to form the desired amine.

Synthesis via Carbamic Acid Derivatives

A less common method might involve the use of carbamic acid derivatives, similar to the synthesis of other amines, where carbamic acid esters are converted into amines under catalytic conditions.

Analytical Characterization

For the analytical characterization of this compound, several spectroscopic techniques are employed:

Research Findings

Research on this compound is limited, but it is known to be used as an intermediate in various chemical syntheses. Its reactivity and stability make it a useful compound in organic chemistry.

Data Table

Property Description
Molecular Formula C10H16ClN
Molecular Weight 185.7 g/mol
IUPAC Name This compound
Solubility Generally soluble in water and organic solvents
Storage Conditions Store at 2–8°C in anhydrous conditions

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylphenyl)propan-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. It may also inhibit or activate enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The table below compares 1-(2-methylphenyl)propan-1-amine hydrochloride with key analogues, highlighting differences in substituents, molecular properties, and pharmacological notes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Aromatic Group Pharmacological Notes
1-(2-Methylphenyl)propan-1-amine HCl C₁₀H₁₄ClN 183.68 2-methyl Phenyl Controlled stimulant (Ortetamine)
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₅ClFN 203.69 4-fluoro, 2-methyl Phenyl Structural analog; no direct activity data
1-(3-Chlorophenyl)propan-1-amine HCl C₉H₁₁Cl₂N 216.10 3-chloro Phenyl Intermediate in synthesis
1-(2-Methoxyphenyl)propan-1-amine HCl C₁₀H₁₄ClNO 207.68 2-methoxy Phenyl Structural isomer; unstudied activity
(1R)-1-(2-Naphthyl)propan-1-amine HCl C₁₃H₁₆ClN 215.73 - Naphthyl Chiral compound; enhanced lipophilicity
1-Cyclohexylpropan-2-amine HCl C₉H₂₀ClN 177.72 Cyclohexyl Non-aromatic Alters CNS penetration

Key Findings from Comparative Analysis

Aromatic Substitution Effects
  • Halogenated Derivatives : Chlorine () and fluorine () substituents increase molecular weight and polarity, which may alter metabolic stability. For example, 1-(3-chlorophenyl)propan-1-amine HCl has a higher molecular weight (216.10 g/mol) due to the chlorine atom .
Chain Length and Branching
  • Propanamine vs. Ethanamine : Compounds like 2C-D (2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine HCl) in have shorter ethylamine chains, which may limit CNS activity compared to propanamine derivatives .
Chirality and Stereochemistry
  • The (1R)-1-(2-naphthyl)propan-1-amine HCl () demonstrates how chiral centers influence biological activity, though the target compound’s stereochemical configuration remains unspecified in available data .
Pharmacological Implications
  • Stimulant vs. Psychedelic Activity : Unlike the target compound (a stimulant), phenethylamine derivatives like 2C-D and 2C-P () exhibit psychedelic effects due to serotonin receptor interactions .
  • SSRI Analog Potential: Fluorinated derivatives (e.g., ) share structural similarities with SSRIs like fluoxetine (), though direct evidence for this activity is lacking .

Biological Activity

1-(2-Methylphenyl)propan-1-amine;hydrochloride, commonly known as 2-methylamino-1-(4-methylphenyl)propan-1-one hydrochloride or mephedrone , is a synthetic compound that belongs to the class of substituted amphetamines. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

The compound's chemical formula is C12H17NHClC_{12}H_{17}N\cdot HCl, with a molecular weight of approximately 211.73 g/mol. Its structure features a phenyl ring substituted with a methyl group, contributing to its psychoactive properties.

Mephedrone primarily acts as a monoamine transporter inhibitor , affecting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has been shown to inhibit:

  • Dopamine Transporter (DAT)
  • Norepinephrine Transporter (NET)
  • Serotonin Transporter (SERT)

These actions result in increased levels of these neurotransmitters in the synaptic cleft, leading to stimulant effects similar to those of amphetamines and MDMA .

Binding Affinity

Research indicates that mephedrone exhibits significant binding affinity for various receptors and transporters:

Receptor/Transporter Binding Affinity
Dopamine D2High
Norepinephrine Transporter (NET)Moderate
Serotonin Transporter (SERT)Moderate
Vesicular Monoamine Transporter (VMAT2)Moderate

This profile suggests that mephedrone can induce psychoactive effects by modulating dopaminergic and serotonergic systems.

Neurochemical Effects

Mephedrone's impact on neurotransmitter systems has been extensively studied. In vivo microdialysis studies have shown that mephedrone administration leads to increased release of dopamine and serotonin in the rat brain, correlating with its stimulant effects observed in behavioral assays .

Toxicity and Safety Profile

The Ames test indicates that mephedrone is not mutagenic, suggesting a relatively low potential for carcinogenicity . However, its use has been associated with adverse effects such as anxiety, agitation, and cardiovascular complications. Long-term effects remain under investigation.

Clinical Observations

Several studies have documented the recreational use of mephedrone, noting its popularity among users seeking stimulant effects. Reports indicate that users experience heightened mood, increased energy, and enhanced sociability. However, there are also significant reports of negative side effects including paranoia and hallucinations.

In Vitro Studies

In vitro studies have demonstrated mephedrone's antibacterial properties against various strains of bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL

These findings suggest potential therapeutic applications beyond its psychoactive properties .

Q & A

Q. What are the standard synthetic routes for 1-(2-Methylphenyl)propan-1-amine hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via reductive amination of 2-methylphenylpropan-1-one using sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran). Alternatively, catalytic hydrogenation with Pd/C under H₂ gas provides higher yields for industrial-scale production . Optimization involves pH control (6–8), temperature (25–50°C), and inert atmospheres to minimize side reactions. Purification via recrystallization (ethanol/water) or chromatography ensures >95% purity .

Q. How is 1-(2-Methylphenyl)propan-1-amine hydrochloride characterized for structural confirmation and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–2.1 ppm) .
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight ([M+H]+ ≈ 184.7 g/mol) and fragmentation patterns .
  • X-ray Crystallography: SHELXL refinement (via programs like Olex2) resolves stereochemistry and hydrogen bonding in the hydrochloride salt .
  • HPLC: Reverse-phase methods (C18 column, acetonitrile/water mobile phase) quantify purity and detect impurities .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 1-(2-Methylphenyl)propan-1-amine hydrochloride?

The (R)-enantiomer exhibits higher selectivity for monoamine transporters (e.g., serotonin and norepinephrine reuptake inhibition) compared to the (S)-enantiomer , as shown in radioligand binding assays (Ki values differ by 10–100×). Chiral resolution via chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution is critical for pharmacological studies .

Q. What analytical methods resolve contradictions in receptor-binding data across studies?

Discrepancies in IC50 values for dopamine receptor binding may arise from:

  • Assay Conditions: Buffer pH (7.4 vs. 6.8) alters protonation states of amine groups.
  • Receptor Subtypes: Use radiolabeled ligands (e.g., [³H]SCH-23390 for D₁ receptors) to isolate specific interactions .
  • Data Normalization: Correct for batch-to-batch variability in compound purity using LC-MS .

Q. What strategies mitigate batch variability in synthetic yields and impurity profiles?

  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress (e.g., ketone-to-amine conversion) .
  • Design of Experiments (DoE): Multivariate analysis optimizes parameters (temperature, solvent ratio, catalyst loading) to reduce byproducts like N-alkylated derivatives .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH) identify hygroscopicity-driven impurities .

Q. How does 1-(2-Methylphenyl)propan-1-amine hydrochloride interact with lipid bilayers in cellular uptake studies?

Molecular dynamics simulations reveal that the hydrophobic 2-methylphenyl group enhances membrane permeability (logP ≈ 2.1), while the protonated amine facilitates endocytosis. Fluorescence polarization assays with labeled liposomes quantify partitioning coefficients (Kp = 0.8–1.2) .

Methodological Considerations

Q. What computational tools predict the pharmacokinetic properties of derivatives?

  • ADMET Prediction: SwissADME estimates bioavailability (%F = 60–70), blood-brain barrier penetration (BBB+), and CYP450 inhibition .
  • Docking Studies: AutoDock Vina models interactions with serotonin transporter (SERT) active sites (binding energy ≈ −8.5 kcal/mol) .

Q. How are crystallographic data for the hydrochloride salt validated?

  • SHELXL Refinement: R-factor convergence (<0.05), residual density maps (<0.3 eÅ⁻³), and Hirshfeld surface analysis confirm hydrogen-bonding networks (N–H⋯Cl interactions) .

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